molecular formula C7H9IN2O2 B1421188 ethyl (4-iodo-1H-pyrazol-1-yl)acetate CAS No. 82231-59-2

ethyl (4-iodo-1H-pyrazol-1-yl)acetate

Cat. No. B1421188
CAS RN: 82231-59-2
M. Wt: 280.06 g/mol
InChI Key: QDCVNLSNYLXDRI-UHFFFAOYSA-N
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Description

Ethyl (4-iodo-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C7H9IN2O2 . It is a solid or semi-solid or liquid or lump substance . The IUPAC name for this compound is ethyl (4-iodo-1H-pyrazol-1-yl)acetate .


Molecular Structure Analysis

The molecular structure of ethyl (4-iodo-1H-pyrazol-1-yl)acetate consists of a pyrazole ring substituted with an iodine atom at the 4-position and an ethyl acetate group . The InChI code for this compound is 1S/C7H9IN2O2/c1-2-12-7(11)5-10-4-6(8)3-9-10/h3-4H,2,5H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl (4-iodo-1H-pyrazol-1-yl)acetate has a molecular weight of 280.07 . It should be stored at 2-8°C and kept in a dark place .

Scientific Research Applications

Antimicrobial Activity

Ethyl (4-iodo-1H-pyrazol-1-yl)acetate has been synthesized and evaluated for its potential as an antimicrobial agent. One study synthesized ethyl 2-(1H-pyrazol-1-yl)acetate, which was then used to create new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives. These compounds were tested for their antibacterial properties against common pathogenic bacteria, showing promising results when compared to standard drugs like Ciprofloxacin and Tetracycline (Asif et al., 2021).

Crystal Morphology Studies

Ethyl (4-iodo-1H-pyrazol-1-yl)acetate has been used in studies focused on crystal morphology. For instance, its derivatives were used to recrystallize 3,4-Dinitro-1H-pyrazole (DNP), leading to different crystal morphologies. This study highlighted the influence of solvents on the morphology of DNP crystals, contributing valuable insights into the field of crystallography (Song et al., 2017).

Heterocyclic Synthesis

Ethyl (4-iodo-1H-pyrazol-1-yl)acetate and its derivatives are widely used in the synthesis of heterocyclic compounds. Various studies have utilized this compound in the preparation of pyrazoles, pyridines, and other heterocyclic assemblies, which are significant in the field of organic chemistry and pharmaceutical research. For example, a study focused on the synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation reactions, demonstrating the compound's utility in creating complex chemical structures (Ghaedi et al., 2015).

Safety And Hazards

This compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

ethyl 2-(4-iodopyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O2/c1-2-12-7(11)5-10-4-6(8)3-9-10/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCVNLSNYLXDRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401295668
Record name Ethyl 4-iodo-1H-pyrazole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401295668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (4-iodo-1H-pyrazol-1-yl)acetate

CAS RN

82231-59-2
Record name Ethyl 4-iodo-1H-pyrazole-1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82231-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-iodo-1H-pyrazole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401295668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Iodo-1H-pyrazole (2 g, 10.3 mmol), ethyl bromoacetate (2.3 mL, 20.6 mmol) and cesium carbonate (5 g, 15.5 mmol) were combined in DMF (20 mL). After stirring at room temperature for 30 minutes the reaction was diluted with EtOAc/hexanes (1:1) and washed with H2O/brine, with back-extraction. The organic layer was dried over MgSO4, concentrated and filtered via silica gel chromatography (0-20% EtOAc in hexanes) to give the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
[Compound]
Name
EtOAc hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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